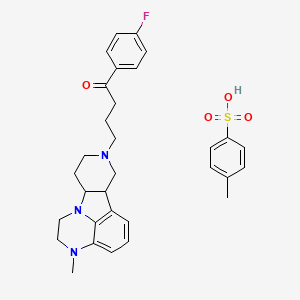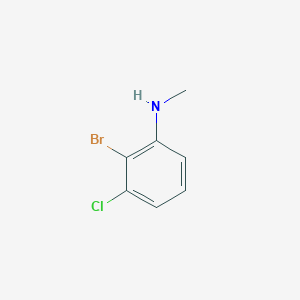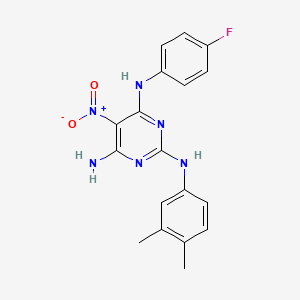amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)
1-{[(2,4-dichlorophenoxy)acetyl](furan-2-ylmethyl)amino}-N-(3-methylphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide is a complex organic compound that features a variety of functional groups, including phenoxy, furan, and cyclopentanecarboxamide moieties
准备方法
The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the 2,4-dichlorophenoxyacetic acid.
Coupling with furan-2-ylmethylamine: The phenoxyacetyl intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
Cyclopentanecarboxamide formation: The final step involves the reaction of the amide with 3-methylphenylcyclopentanecarboxylic acid under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as alkoxides or thiolates.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution. Major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted phenoxy derivatives.
科学研究应用
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
Furan-2-carboxamide derivatives: Compounds with similar furan and amide functionalities.
Cyclopentanecarboxamide derivatives: Compounds with similar cyclopentanecarboxamide moieties.
The uniqueness of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not present in the individual components.
属性
分子式 |
C26H26Cl2N2O4 |
|---|---|
分子量 |
501.4 g/mol |
IUPAC 名称 |
1-[[2-(2,4-dichlorophenoxy)acetyl]-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H26Cl2N2O4/c1-18-6-4-7-20(14-18)29-25(32)26(11-2-3-12-26)30(16-21-8-5-13-33-21)24(31)17-34-23-10-9-19(27)15-22(23)28/h4-10,13-15H,2-3,11-12,16-17H2,1H3,(H,29,32) |
InChI 键 |
AXNJSDHQRHNFLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)N(CC3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)


![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)


